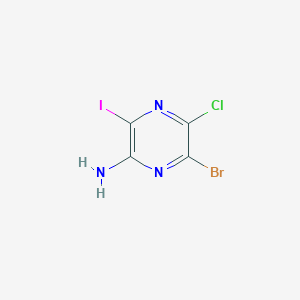

6-Bromo-5-chloro-3-iodopyrazin-2-amine

Description

Significance of Pyrazine (B50134) Scaffolds in Heterocyclic Chemistry and Materials Science

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a fundamental scaffold in organic chemistry. nih.govresearchgate.net Its derivatives are found in a variety of natural products and are responsible for the characteristic aromas of many roasted or fermented foods. nih.govtandfonline.comtandfonline.com Beyond their sensory properties, pyrazine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous clinically significant drugs with applications as diuretics, anticancer agents, and antitubercular therapies. researchgate.net The arrangement of the nitrogen atoms within the pyrazine ring allows for a wide range of chemical modifications, making it a versatile building block for creating complex molecular architectures. In the realm of materials science, pyrazine-based π-conjugated materials are gaining considerable attention for their favorable charge transfer properties, which are being harnessed for applications in optoelectronic devices like solar cells and light-emitting diodes. rsc.org

The Role of Halogenation in Modulating Heterocyclic Electronic Structure and Reactivity

In electron-deficient heterocycles like pyrazine, this electron-withdrawing nature is amplified, making halogenation reactions challenging. nih.gov However, the introduction of halogens (F, Cl, Br, I) at specific positions provides distinct advantages. It creates reactive handles for subsequent cross-coupling reactions, allowing for the construction of more complex molecules. Furthermore, the identity and position of the halogens can precisely modulate the electronic structure, lipophilicity, and metabolic stability of the molecule, which are critical parameters in drug design. thieme.de The varying sizes and polarizability of the different halogens also allow for the systematic tuning of intermolecular interactions, crucial for crystal engineering and the design of solid-state materials.

Overview of 6-Bromo-5-chloro-3-iodopyrazin-2-amine within the Context of Multifunctionalized Heterocycles

This compound is a prime example of a multifunctionalized, polyhalogenated heterocycle. Its structure is characterized by a pyrazine core bearing an amine group and three different halogen atoms—bromine, chlorine, and iodine—each at a distinct position on the ring. This dense and varied functionalization makes it a molecule of significant interest for synthetic exploration.

While detailed research findings specifically for this compound are not extensively documented in publicly available literature, its structure suggests considerable potential as a versatile chemical building block. The presence of three different carbon-halogen bonds offers the potential for regioselective functionalization, where one halogen could be selectively targeted for reaction over the others based on their differing reactivity profiles (typically C-I > C-Br > C-Cl in cross-coupling reactions). The amino group further influences the ring's electronics and provides an additional site for modification.

Data for a closely related isomer, 6-Bromo-3-chloro-5-iodopyrazin-2-amine , is available from chemical suppliers and provides insight into the basic properties of this class of compounds.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1823898-93-6 | arctomsci.com |

| Molecular Formula | C₄H₂BrClIN₃ | arctomsci.com |

| Molecular Weight | 334.34 g/mol | arctomsci.com |

| SMILES | NC1=NC(Br)=C(I)N=C1Cl | arctomsci.com |

Research Objectives and Scope of Investigation for Polyhalogenated Aminopyrazines

The study of complex molecules like this compound and its isomers is driven by several key research objectives. A primary goal is their utilization as advanced intermediates in the synthesis of novel pharmaceuticals and agrochemicals. The ability to selectively functionalize the different halogen positions allows for the rapid generation of diverse molecular libraries for biological screening.

A second objective is to conduct fundamental studies into the reactivity of such densely functionalized heterocycles. Research in this area seeks to develop new, highly selective synthetic methods that can discriminate between the different C-halogen bonds. Furthermore, investigations into the precise impact of this unique halogenation pattern on the electronic properties of the pyrazine ring can provide valuable data for computational chemistry models and the rational design of new functional materials. The scope of investigation includes exploring their utility in creating novel dyes, polymers, and organic conductors where the electronic tuning afforded by the halogens is a critical design element.

Structure

3D Structure

Properties

Molecular Formula |

C4H2BrClIN3 |

|---|---|

Molecular Weight |

334.34 g/mol |

IUPAC Name |

6-bromo-5-chloro-3-iodopyrazin-2-amine |

InChI |

InChI=1S/C4H2BrClIN3/c5-1-2(6)10-3(7)4(8)9-1/h(H2,8,9) |

InChI Key |

QDVGSYFLNLDQJR-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=C(C(=N1)Br)Cl)I)N |

Origin of Product |

United States |

Investigating the Reactivity and Mechanistic Pathways of 6 Bromo 5 Chloro 3 Iodopyrazin 2 Amine

Regioselectivity in Halogen Functionalization of Highly Substituted Pyrazines

Regioselectivity, the control over which position on a molecule reacts, is paramount when dealing with polyhalogenated heterocycles like 6-bromo-5-chloro-3-iodopyrazin-2-amine. thieme-connect.de The ability to selectively functionalize one halogen over the others allows for the stepwise and controlled construction of complex molecular architectures. This selectivity is governed by a combination of electronic and steric factors inherent to the substrate and the reaction conditions employed. thieme-connect.de

Preferential Reactivity Trends of Different Halogen Atoms (Iodine vs. Bromine vs. Chlorine)

In metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, a well-established reactivity trend exists for carbon-halogen (C-X) bonds. libretexts.orgnobelprize.org This trend is dictated by the bond dissociation energy of the C-X bond, where weaker bonds are more easily cleaved by the metal catalyst. The generally accepted order of reactivity is:

C-I > C-Br > C-Cl > C-F

This hierarchy is a direct consequence of the decreasing strength of the carbon-halogen bond as one moves down the halogen group on the periodic table. reddit.comquora.com The C-I bond is the longest and weakest, making it the most susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)), which is often the rate-determining step of the catalytic cycle. libretexts.orgnobelprize.org Consequently, for this compound, the iodine atom at the C-3 position is the most reactive site for functionalization.

This predictable reactivity allows for selective transformations. For instance, a Sonogashira coupling can be performed under mild conditions to replace the iodine, leaving the bromine and chlorine atoms untouched. Subsequently, under more forcing conditions, the bromine at the C-6 position can be targeted, followed by the even less reactive chlorine at the C-5 position.

Table 1: Relative Reactivity and Bond Dissociation Energies for C-X Bonds

| Halogen Position | Bond Type | Average Bond Dissociation Energy (kJ/mol) | Expected Reactivity in Cross-Coupling |

| C-3 | C-I | ~213 | Highest |

| C-6 | C-Br | ~285 | Intermediate |

| C-5 | C-Cl | ~327 | Lowest |

This interactive table summarizes the bond dissociation energies and the resulting reactivity trend for the halogens on the pyrazine (B50134) ring. Data is based on general values for aryl halides. quora.com

Steric and Electronic Effects on Reaction Outcomes

While bond strength is the primary determinant of reactivity, steric and electronic effects provide a more refined level of control over reaction outcomes. nih.govrsc.orgresearchgate.net

Electronic Effects: The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the inductive electron-withdrawing effects of the three halogen substituents. Conversely, the amino group at the C-2 position is an electron-donating group (EDG) through resonance, which can modulate the electronic landscape of the ring. This donation increases the electron density of the ring, potentially making the carbon-halogen bonds more susceptible to oxidative addition by an electron-rich metal center. nih.gov

Steric Hindrance: The spatial arrangement of substituents around a reaction site can significantly influence its accessibility to a catalyst. rsc.org In this compound:

The iodine at C-3 is flanked by the amino group and the pyrazine nitrogen.

The chlorine at C-5 is situated between the bromine and a pyrazine nitrogen.

The bromine at C-6 is adjacent to the chlorine.

The interplay between the size of the halogen atom (I > Br > Cl) and the bulk of the neighboring groups determines the steric accessibility. While the C-I bond is electronically the most reactive, significant steric hindrance from a bulky catalyst-ligand system could potentially alter the expected regioselectivity, although this is less common than the electronically driven preference.

Mechanistic Investigations of Halogen Exchange and Functionalization Reactions

Understanding the precise mechanisms by which halogens are substituted is crucial for optimizing reaction conditions and predicting outcomes. For polyhalogenated pyrazines, metal-catalyzed processes are the most common, although radical pathways can also play a role under specific conditions.

Oxidative Addition Pathways in Metal-Catalyzed Processes

The cornerstone of many palladium-catalyzed cross-coupling reactions is the oxidative addition step. nobelprize.orgnih.gov In this process, a coordinatively unsaturated, low-valent metal complex, typically Pd(0), inserts into the carbon-halogen bond. This reaction converts the metal from a lower to a higher oxidation state (e.g., Pd(0) to Pd(II)). nih.govrsc.org

The general mechanism proceeds as follows:

Oxidative Addition: The Pd(0) catalyst attacks the most labile carbon-halogen bond (C-I in this case), cleaving it to form a Pd(II) intermediate. libretexts.orgacs.org

Transmetalation: A second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center, displacing the halide. libretexts.orglibretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst. libretexts.org

Density functional theory (DFT) calculations and experimental studies have shown that for aryl halides, this process often proceeds through the formation of an initial complex where the halide coordinates to the metal center before the C-X bond is fully cleaved. rsc.orgacs.org The rate of oxidative addition is highly dependent on the electron density at the metal center; electron-rich ligands on the palladium catalyst can accelerate the reaction, especially for less reactive bonds like C-Cl. libretexts.org

Role of Radical Intermediates in Pyrazine Functionalization

While two-electron pathways like oxidative addition are common, one-electron processes involving radical intermediates can also occur, particularly with first-row transition metals like nickel or under photoredox or high-temperature conditions. nih.govnih.govwisc.edu

A potential radical pathway could be initiated by a single-electron transfer (SET) from a metal catalyst to the halopyrazine. This would generate a radical anion, which could then fragment to release a halide ion and a pyrazinyl radical. This radical could then be trapped by another species in the reaction mixture to form the final product. researchgate.net

For instance, in some nickel-catalyzed reactions, the mechanism is proposed to involve the formation of a Ni(I) species which then engages in a radical process. researchgate.netmdpi.com Radical mechanisms are also central to other functionalization strategies like the Minisci reaction for C-H functionalization, although this is less directly applicable to C-X bond cleavage. The potential for radical pathways must be considered, as it can sometimes lead to unexpected side products or different selectivity compared to purely ionic or concerted mechanisms. nih.govchemrxiv.org

Reactivity of the Amino Group in this compound

The lone pair of electrons on the nitrogen atom can participate in several types of reactions:

N-Functionalization: The amino group can be acylated, alkylated, or arylated through reactions like the Buchwald-Hartwig amination, providing a route to more complex derivatives. libretexts.orgnih.gov

Diazotization: The primary amine can be converted into a diazonium salt using nitrous acid (e.g., from NaNO₂ and HCl). This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions to introduce groups such as -OH, -CN, or another halogen. This provides an alternative strategy for modifying the pyrazine core.

Condensation Reactions: The amino group can condense with carbonyl compounds to form imines or participate in multicomponent reactions to build more complex heterocyclic systems fused to the pyrazine ring. researchgate.net

Directing Group Effects: As an ortho, para-directing group, the amino group activates the pyrazine ring towards electrophilic substitution. However, given the already electron-poor nature of the tri-halogenated pyrazine ring, such reactions are generally difficult unless under very harsh conditions. youtube.com More importantly, the amino group can act as a chelating ligand, coordinating to the metal catalyst in cross-coupling reactions. This can sometimes influence the catalyst's activity or the regiochemical outcome of the reaction. researchgate.net

The reactivity of the amino group is also influenced by the electronic nature of the other substituents. The strong electron-withdrawing effect of the three halogens decreases the nucleophilicity of the amino group compared to that in a simpler aminopyrazine. researchwithrutgers.com

Further Functionalization of the Pyrazine Ring System via C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. mdpi.com For electron-deficient heterocycles like pyrazine, C-H activation presents both a significant opportunity and a considerable challenge due to the ring's inherent electronic properties and the potential for catalyst inhibition by the nitrogen atoms. rsc.orgrsc.org Nevertheless, several methodologies have been developed to achieve the selective functionalization of the pyrazine core, primarily through transition-metal catalysis.

Research into the C-H activation of pyrazines has led to the development of novel methods for creating C-C bonds, which are crucial for the synthesis of complex molecules and materials. mdpi.com These reactions are broadly categorized as either "guided," where a directing group controls the site of activation, or "innate," where the reaction proceeds based on the natural reactivity patterns of the substrate. nih.gov

Palladium-Catalyzed C-H Activation

Palladium catalysis is a cornerstone of C-H activation chemistry. In the context of pyrazines, direct arylation via Pd-catalyzed C-H activation has been successfully employed, particularly in the synthesis of natural products. rsc.org A common strategy involves the use of pyrazine N-oxides, which modifies the electronic properties of the ring and facilitates the reaction.

For instance, in the total synthesis of the marine alkaloid dragmacidin D, a key step involved the Pd-catalyzed C-H/C-H cross-coupling of a protected indole (B1671886) with pyrazine N-oxide. mdpi.com This reaction demonstrates the ability to selectively form a C-C bond between two different heterocyclic systems. While the yield was moderate, the regioselectivity of the coupling was excellent. rsc.orgmdpi.com

Table 1: Examples of Palladium-Catalyzed C-H Arylation of Pyrazine N-Oxide

| Pyrazine Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyrazine N-oxide | bis-MOM-protected indole | Pd(OAc)₂ / AgOAc | Coupled indole-pyrazine | 50% | rsc.orgmdpi.com |

The mechanism of these reactions is believed to proceed through a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. Supported palladium nanoparticles with both metallic and oxidized sites have also been shown to be effective catalysts for Suzuki-Miyaura type C-H arylations, expanding the scope of applicable catalytic systems. acs.org

Iron-Catalyzed C-H Functionalization

As a more abundant and less expensive alternative to palladium, iron-based catalysts have garnered significant interest. An iron-catalyzed C-H functionalization of electron-deficient heterocycles, including pyrazines, has been developed using organoboron reagents. mdpi.com This methodology was successfully applied to a concise total synthesis of the natural product botryllazine A. mdpi.com

Table 2: Iron-Catalyzed C-H Coupling of Pyrazine

| Pyrazine Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-dichloropyrazine | 2-(4-methoxyphenyl)-4,5-dihydrooxazole | Fe(acac)₃ / PPh₃ | Arylated pyrazine | Not specified | mdpi.com |

Mechanistic Pathways

The mechanistic pathways for C-H activation on pyrazines are diverse. In many palladium-catalyzed reactions, the process is thought to involve the formation of a five-membered palladacycle intermediate, which then undergoes further reaction to form the final product. acs.org The use of an external oxidant is often necessary to regenerate the active Pd(II) catalyst. acs.org

Alternatively, radical-based mechanisms, often initiated by photoredox catalysis, can be employed. nih.gov These methods allow for the introduction of functional groups like methyl groups under mild conditions. The regioselectivity in these reactions often follows the patterns of nucleophilic addition to the protonated azine, which can sometimes lead to mixtures of products in unbiased systems. nih.gov The inherent reactivity of the pyrazine ring, being electron-poor, makes it susceptible to such transformations. rsc.orgnih.gov

The functionalization of the pyrazine core via C-H activation remains a dynamic area of research, with ongoing efforts to improve catalyst efficiency, broaden the substrate scope, and enhance regioselectivity. These advancements are critical for the synthesis of highly substituted pyrazine derivatives for applications in medicinal chemistry and materials science. mdpi.comnih.govmdpi.com

Advanced Spectroscopic Characterization of 6 Bromo 5 Chloro 3 Iodopyrazin 2 Amine and Its Synthesized Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The FT-IR spectrum of 6-Bromo-5-chloro-3-iodopyrazin-2-amine would display characteristic bands for the amine group and the substituted pyrazine (B50134) ring. The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. An N-H bending (scissoring) vibration should be observable around 1600-1650 cm⁻¹. The pyrazine ring itself will produce a series of characteristic stretching vibrations between 1400 and 1600 cm⁻¹. The C-X (halogen) stretching vibrations are found in the fingerprint region (<1000 cm⁻¹), which can be complex but are indicative of the halogen substitution pattern.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Primary Amine (-NH₂) |

| N-H Scissoring (Bend) | 1600 - 1650 | Primary Amine (-NH₂) |

| C=N & C=C Ring Stretch | 1400 - 1600 | Pyrazine Ring |

| C-Cl Stretch | 700 - 850 | Chloro-Aromatic |

| C-Br Stretch | 550 - 700 | Bromo-Aromatic |

| C-I Stretch | 500 - 600 | Iodo-Aromatic |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₄H₂BrClIN₃), the calculated monoisotopic mass is 348.8328 u.

The mass spectrum would exhibit a complex molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This would result in a characteristic pattern of peaks at M, M+2, and M+4.

The fragmentation pattern in electron ionization (EI-MS) would provide further structural information. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Therefore, the most likely initial fragmentation step is the loss of the iodine atom, being the weakest bond, to form a stable radical cation. Subsequent fragmentations could involve the loss of the bromine atom, followed by chlorine, or the elimination of small neutral molecules like HCN.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Monoisotopic) | Proposed Fragment Ion | Formula |

| 348.83 | [M]⁺ | [C₄H₂⁷⁹Br³⁵ClIN₃]⁺ |

| 221.93 | [M - I]⁺ | [C₄H₂⁷⁹Br³⁵ClN₃]⁺ |

| 142.99 | [M - I - Br]⁺ | [C₄H₂³⁵ClN₃]⁺ |

| 115.02 | [M - I - Br - Cl]⁺ | [C₄H₂N₃]⁺ |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single-Crystal X-ray Diffraction is the gold standard for determining the exact three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles. For this compound, this analysis would definitively confirm the substitution pattern on the pyrazine ring.

Furthermore, X-ray crystallography would reveal the packing of molecules in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. It is expected that the amine group would participate in hydrogen bonding with the nitrogen atoms of adjacent pyrazine rings, creating a stable, ordered crystal structure. Analysis of related substituted pyrazine structures suggests that the pyrazine ring itself would remain largely planar, though minor distortions may occur due to steric strain from the bulky halogen substituents. iucr.orgnih.gov

Research on Computational and Theoretical Investigations of this compound Remains Limited

General methodologies for the computational analysis of similar halogenated heterocyclic compounds are well-established. These studies typically employ Density Functional Theory (DFT) to provide insights into the molecule's properties. However, the absence of specific research on this compound means that a detailed discussion of its frontier molecular orbitals, molecular electrostatic potential, natural bond orbitals, and predicted regioselectivity, as well as the theoretical underpinnings of its halogen bonding interactions, cannot be substantively addressed at this time.

Further research and publication in the field of computational chemistry are required to provide the specific data needed for a comprehensive analysis of this compound. Without such dedicated studies, any discussion on its theoretical aspects would be speculative and not grounded in the scientifically accurate and detailed findings required for a thorough examination.

Computational Chemistry and Theoretical Investigations of 6 Bromo 5 Chloro 3 Iodopyrazin 2 Amine

Reaction Mechanism Elucidation through Computational Modeling

There is no published research detailing the use of computational modeling to elucidate the reaction mechanisms involving 6-Bromo-5-chloro-3-iodopyrazin-2-amine. Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping reaction pathways, determining transition state energies, and understanding the kinetics and thermodynamics of chemical transformations. However, such studies have not been reported for this compound.

Simulation and Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Similarly, no data could be found on the simulation and prediction of the spectroscopic properties of this compound. Theoretical calculations are frequently employed to predict NMR chemical shifts, infrared vibrational frequencies, and electronic transitions for UV-Vis spectra. This information is invaluable for the structural characterization of novel compounds. The absence of such simulated data for this molecule indicates a gap in the current body of scientific literature.

In lieu of specific data for the target compound, it is worth noting that computational studies on related halogenated pyrazines and pyrazinamines have been conducted. These studies often employ DFT methods to explore molecular geometries, electronic structures, and spectroscopic characteristics. However, due to the unique substitution pattern of this compound, direct extrapolation of data from these related compounds would not be scientifically rigorous.

Derivatization and Application of 6 Bromo 5 Chloro 3 Iodopyrazin 2 Amine As a Versatile Synthetic Building Block

Design and Synthesis of Novel Polyfunctionalized Pyrazine (B50134) Derivatives

The strategic functionalization of the 6-bromo-5-chloro-3-iodopyrazin-2-amine scaffold allows for the creation of diverse pyrazine derivatives. The inherent differences in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) are exploited to achieve selective transformations, such as cross-coupling reactions. This differential reactivity enables the stepwise introduction of various substituents, leading to the generation of polyfunctionalized pyrazines with tailored electronic and steric properties.

Pyrazine derivatives are of significant interest due to their presence in many biologically active compounds. imist.ma The amine and amide groups, in particular, are key functional groups in molecules developed as anticancer, antidiabetic, and antiviral agents. imist.ma The introduction of functional groups like bromo, methyl, methoxy, nitro, and amino has been shown to impart antimigration and antiproliferative activities, which are relevant to anticancer research. imist.ma

A general approach to synthesizing polyfunctionalized pyrazine derivatives often involves a series of halogenation and cross-coupling reactions. For instance, the synthesis can start from a pyrazin-2-amine precursor, followed by sequential halogenation steps to introduce iodine, chlorine, and bromine at specific positions. The order of these reactions is critical to ensure selectivity.

| Reaction Type | Reagents and Conditions | Purpose |

| Iodination | N-iodosuccinimide (NIS) in acetic acid at 60°C | Selective iodination at the 6-position. |

| Chlorination | Phosphorus oxychloride (POCl₃) under reflux | Electrophilic chlorination at the 5-position. |

| Bromination | Bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃) | Radical bromination at the 3-position. |

Role as a Precursor for Diverse Heterocyclic Architectures

The title compound's utility extends to being a key precursor for a variety of heterocyclic systems. Its multifunctionality allows for the construction of both fused and non-fused ring systems, which are of great interest in medicinal chemistry and academic research.

Construction of Fused Pyrazine Systems (e.g., Imidazo[1,2-a]pyrazines)

A significant application of this compound and its analogs is in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyrazines. These scaffolds are of interest in medicinal chemistry. For example, a synthetic route to imidazo[1,2-a]pyrazines involved the condensation of a 2-aminopyrazine (B29847) derivative with an α-haloketone, followed by further functionalization. nih.gov

A typical synthetic sequence for obtaining functionalized imidazo[1,2-a]pyrazines can be summarized as follows:

| Step | Reaction | Reagents and Conditions |

| 1 | Condensation | 2-amino-3-chloropyrazine with α-chloro-para-fluoro-acetophenone, reflux. nih.gov |

| 2 | Bromination | N-Bromosuccinimide (NBS) in CH₂Cl₂. nih.gov |

| 3 | Amination | Amine (R₂NH), Et₃N or iPrNEt₂, CH₃CN, 80 °C. nih.gov |

| 4 | Suzuki Coupling | R¹B(OH)₂, Pd(PPh₃)₄, 1:1 dioxane/1 M Na₂CO₃, microwave, 110 °C. nih.gov |

This sequence highlights the utility of halogenated pyrazine intermediates in building complex fused systems through a series of selective reactions.

Development of New Chemical Entities for Academic Research

The unique substitution pattern of this compound makes it an attractive starting material for the development of new chemical entities in academic research. The ability to selectively functionalize the different halogen positions allows for the creation of libraries of novel compounds with diverse substitution patterns. These compounds can then be screened for various biological activities or used to study structure-activity relationships.

The synthesis of pyrazine carboxamides is one area of active research. mdpi.com For instance, Suzuki cross-coupling reactions have been employed to synthesize a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which were subsequently evaluated for their antibacterial and enzyme inhibitory activities. mdpi.com

Utility in Advanced Materials Chemistry

Beyond its applications in medicinal chemistry, this compound and its derivatives are finding utility in the field of advanced materials chemistry. The electron-deficient nature of the pyrazine ring, combined with the potential for extensive conjugation through attached functional groups, makes these compounds promising candidates for various materials applications.

Integration into Conducting Polymers and Organic Semiconductors

The pyrazine nucleus is a component of interest for constructing organic electronic materials. The incorporation of pyrazine units into conjugated polymer backbones can influence the material's electronic properties, such as its electron affinity and charge transport characteristics. The ability to functionalize the pyrazine ring allows for the fine-tuning of these properties. While specific examples detailing the integration of this compound into conducting polymers are not prevalent in the provided search results, the general utility of functionalized pyrazines in this area is well-established.

Application in the Synthesis of Functional Dyes and Probes

The versatile reactivity of halogenated pyrazines allows for their use in the synthesis of functional dyes and fluorescent probes. nih.gov The pyrazine core can act as a central scaffold, with various donor and acceptor groups attached to modulate the photophysical properties. The synthesis of imidazo[1,2-a]pyrazines, for example, has led to the discovery of compounds with interesting fluorescence properties. nih.gov The ability to introduce different substituents via cross-coupling reactions on the halogenated positions provides a powerful tool for creating a diverse range of dyes and probes with tailored absorption and emission characteristics.

Future Research Directions and Unexplored Avenues in Polyhalogenated Pyrazine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of highly substituted pyrazines often involves multi-step sequences that may generate significant chemical waste. Future research should prioritize the development of more environmentally benign and efficient synthetic strategies. Key goals in this area include:

Green Solvents and Reagents: Exploring the use of safer, more sustainable solvents and halogenating agents will be essential to reduce the environmental impact of synthesis.

Exploration of Novel Catalytic Systems for Precise Site-Selective Transformations

The presence of three different halogen atoms on the pyrazine (B50134) ring offers a unique opportunity for selective functionalization through cross-coupling reactions. The carbon-halogen bond strengths differ significantly (C-I < C-Br < C-Cl), which should allow for site-selective reactions. Future work should focus on:

Selective Cross-Coupling: Developing catalytic systems (e.g., using palladium, copper, or nickel catalysts) that can selectively activate one C-X bond over the others. For instance, a mild catalyst might facilitate Suzuki or Sonogashira coupling at the C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations.

Direct C-H Activation: Investigating the possibility of direct C-H functionalization on the pyrazine ring, which could offer a more direct route to further derivatization without pre-halogenation.

Advanced Computational Approaches for Rational Reaction Design and Prediction

Computational chemistry can play a pivotal role in predicting the reactivity and guiding the experimental design for complex molecules like 6-Bromo-5-chloro-3-iodopyrazin-2-amine. Future computational studies could include:

Density Functional Theory (DFT) Calculations: Using DFT to calculate the electron density at each carbon atom of the pyrazine ring to predict the most likely sites for nucleophilic or electrophilic attack.

Reaction Pathway Modeling: Simulating potential reaction pathways for halogenation and cross-coupling reactions to determine the most energetically favorable routes and predict potential side products.

In Silico Screening of Catalysts: Computationally screening a library of ligands and metal catalysts to identify the most promising candidates for achieving high selectivity in cross-coupling reactions.

Integration with Automation and High-Throughput Experimentation in Chemical Synthesis

The exploration of reaction conditions for a complex, multi-functionalized substrate can be time-consuming. The integration of automated synthesis platforms and high-throughput experimentation (HTE) could significantly accelerate this process. This would involve:

Automated Reaction Screening: Using robotic systems to rapidly screen a wide range of catalysts, ligands, solvents, and temperatures for various cross-coupling reactions.

High-Throughput Analysis: Employing rapid analytical techniques, such as mass spectrometry and high-performance liquid chromatography (HPLC), to quickly assess the outcomes of the HTE screens.

Investigation of Unconventional Reactivity Modes for Polyhalogenated Pyrazines

Beyond traditional cross-coupling reactions, the unique electronic properties of this compound may enable novel and unconventional transformations. Research in this area could explore:

Halogen Dance Reactions: Investigating the potential for base-catalyzed migration of halogen atoms around the pyrazine ring, which could provide access to new isomers.

Photoredox Catalysis: Exploring the use of visible-light photoredox catalysis to initiate novel radical-based transformations at the halogenated positions.

Formation of Novel Heterocyclic Systems: Utilizing the polyhalogenated pyrazine as a scaffold to construct more complex, fused heterocyclic systems through intramolecular cyclization reactions.

Q & A

Q. What are the recommended synthetic routes for 6-bromo-5-chloro-3-iodopyrazin-2-amine, and how can purity be optimized?

The synthesis of halogenated pyrazinamines typically involves sequential halogenation and functional group protection. For example, analogous compounds like 5-bromo-3-chloro-N-methylpyrazin-2-amine are synthesized via nucleophilic substitution or metal-catalyzed cross-coupling reactions . To optimize purity:

- Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to separate intermediates.

- Employ recrystallization in ethanol or dichloromethane to remove halogenated byproducts.

- Validate purity via HPLC (>97% purity threshold) and mass spectrometry (to confirm molecular ion peaks) .

Q. How should researchers characterize the crystal structure of this compound?

Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:

- Growing crystals via slow evaporation of a saturated acetonitrile solution.

- Using SHELX software for structure refinement, which is widely validated for small-molecule crystallography .

- Cross-verifying bond lengths and angles with density functional theory (DFT) calculations to resolve discrepancies (e.g., C-I vs. C-Br bond distortions) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

DFT calculations (e.g., using Gaussian or ORCA software) can model reaction pathways:

- Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, iodine’s higher polarizability may favor oxidative addition in Pd-catalyzed couplings.

- Simulate transition states to compare activation energies for bromine vs. iodine substitution .

- Validate predictions experimentally using NMR reaction monitoring (e.g., ¹H/¹³C) to track substituent displacement .

Q. What strategies resolve contradictions in spectroscopic data for halogenated pyrazinamines?

Contradictions often arise from isotopic interference (e.g., ⁷⁹Br/⁸¹Br splitting) or dynamic effects (e.g., rotational isomers). Mitigation approaches:

- Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns (e.g., bromine’s 1:1 doublet vs. chlorine’s 1:3 triplet).

- Perform variable-temperature NMR to detect conformational changes. For example, broadening of NH₂ peaks at low temperatures may indicate hindered rotation .

- Cross-reference with IR spectroscopy to confirm amine stretching frequencies (~3300 cm⁻¹) and halogen presence .

Q. How does the steric and electronic interplay of halogens affect regioselectivity in downstream reactions?

Iodine’s large atomic radius increases steric hindrance but enhances electrophilicity. Case study:

- In Suzuki-Miyaura couplings, iodine typically reacts first due to lower bond dissociation energy (vs. Br/Cl), but steric bulk may redirect reactivity to bromine.

- Use Hammett substituent constants (σ) to quantify electronic effects. Chlorine’s electron-withdrawing nature (σₚ = +0.23) may deactivate the pyrazine ring, while iodine’s polarizability can stabilize transition states .

Methodological Challenges and Solutions

Q. How can researchers mitigate decomposition during storage of polyhalogenated pyrazinamines?

Q. What analytical techniques are critical for quantifying trace impurities in this compound?

- GC-MS with electron ionization (EI) : Detects volatile byproducts (e.g., dehalogenated amines).

- ICP-OES : Quantifies residual metal catalysts (e.g., Pd, Cu) below 1 ppm .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .

Data Validation and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Perform Design of Experiments (DoE) to optimize parameters (temperature, solvent ratio, catalyst loading).

- Use in situ FTIR to monitor reaction progress and identify critical control points .

- Document all variables in FAIR-compliant electronic lab notebooks to ensure reproducibility .

Ethical and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.